![molecular formula C12H12ClN3 B14314947 6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine CAS No. 108313-53-7](/img/no-structure.png)
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their significant biological and pharmacological activities. The presence of a chlorine atom and an isoindole ring in its structure makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Another method involves the 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoate followed by an intramolecular aza-Michael reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like zinc and ammonium formate.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: DDQ, room temperature.
Reduction: Zinc, ammonium formate.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine involves its interaction with various molecular targets and pathways. The isoindole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The presence of the chlorine atom may enhance its binding affinity and specificity towards certain targets, contributing to its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other isoindole derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
108313-53-7 | |
Molekularformel |
C12H12ClN3 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
6-chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine |
InChI |
InChI=1S/C12H12ClN3/c13-8-2-1-6-4-9-10(5-7(6)3-8)12(15)16-11(9)14/h1-5,11-12,16H,14-15H2 |
InChI-Schlüssel |
KQOGNSRQOIVCBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC3=C(C=C21)C(NC3N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.